molecular formula C15H12 B047540 1-Methylphenanthrene CAS No. 832-69-9

1-Methylphenanthrene

Cat. No. B047540
CAS RN: 832-69-9
M. Wt: 192.25 g/mol
InChI Key: DOWJXOHBNXRUOD-UHFFFAOYSA-N
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Description

1-Methylphenanthrene, a methylated derivative of phenanthrene, is notable in environmental and organic chemistry, particularly in studies related to polycyclic aromatic hydrocarbons (PAHs). It is considered a significant compound in understanding the geochemical processes, pollution sources, and organic synthesis mechanisms.

Synthesis Analysis

The synthesis of 1-Methylphenanthrene can be approached through photochemical cyclization, as seen in the creation of related compounds like 1,4-Dimethylbenzo[c]phenanthrene, where photochemical cyclization provides a pathway from 2,5-dimethylbenzyltriphenylphosphonium chloride and 2-naphthaldehyde through a Wittig reaction, leading to various methylated phenanthrenes (Lakshman et al., 2000). Additionally, alkyne and biaryl Grignard reagent reactions catalyzed by transition metals have been used to synthesize substituted phenanthrenes including 1-methylphenanthrene derivatives (Matsumoto, Ilies, & Nakamura, 2011).

Molecular Structure Analysis

The molecular structure of 1-Methylphenanthrene exhibits characteristics influenced by its methyl group, affecting the overall planarity and electronic distribution of the molecule. Studies on similar compounds, such as 1-Methylphenanthro[3,4-b]thiophene, provide insights into the molecular geometry and electron distribution within the framework of methyl-substituted phenanthrenes (Musmar et al., 1985).

Chemical Reactions and Properties

1-Methylphenanthrene undergoes various chemical reactions, including electrophilic substitutions and oxidation-reduction processes. The reactivity can be illustrated by its derivatives, which undergo reactions such as methylation at specific positions in the presence of clay catalysts indicating sedimentary methylation processes (Alexander et al., 1995).

Scientific Research Applications

  • Supporting Geosynthetic Processes : It is used to form methylaromatics in sediments at temperatures up to 350 or 400°C, aiding in geosynthetic processes (Smith, George, & Batts, 1995).

  • Studying Methyl Rotation : This compound helps investigate methyl rotation in methyl-substituted phenanthrenes, fluorenes, and fluorenones (Takegoshi, Imashiro, Terao, & Saika, 1984).

  • Chemical Conversion : It is instrumental in converting phenanthro[4,5-bcd]thiophene into phenanthrene and a mixture of methylphenanthrenes (Klemm, Karchesy, & Lawrence, 1978).

  • Chlorination Reaction Studies : 1-Methylphenanthrene is crucial in determining the products of aqueous chlorination reactions of polynuclear aromatic hydrocarbons (Oyler et al., 1982).

  • Investigating Sedimentary Methylation : This chemical is used in laboratory experiments to explore the methylation process of phenanthrenes in sedimentary contexts (Alexander, Bastow, Fisher, & Kagi, 1995).

  • Maturity Indication in Oil Studies : The Methylphenanthrene Index (MPI-1), involving 1-Methylphenanthrene, helps determine the maturation of organic matter and oils in sediments (Boreham, Crick, & Powell, 1988).

  • Fault Heating Proxy in Geology : It serves as a proxy for frictional fault heating in sediments over geological timescales (Sheppard, Polissar, & Savage, 2015).

  • Astrophysical Applications : Its minimal perturbation in a neon matrix makes it essential for astrophysical studies (Salama, Joblin, & Allamandola, 1994).

  • Marker in Crude Oils and Rock Extracts : It is used as a maturity and origin indicator in crude oils and rock extracts (Budzinski et al., 1995).

  • Bioremediation : A bacterial strain, Sphingobium sp. MP9-4, efficiently degrades 1-methylphenanthrene, showing potential in bioremediation of contaminated environments (Zhong et al., 2017).

Safety And Hazards

1-Methylphenanthrene may be harmful by eye or skin contact, inhalation, or ingestion . It may cause irritation . When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .

properties

IUPAC Name

1-methylphenanthrene
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InChI

InChI=1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
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InChI Key

DOWJXOHBNXRUOD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID6025648
Record name 1-Methyl phenanthrene
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Molecular Weight

192.25 g/mol
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Physical Description

1-methylphenanthrene is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.0000501 [mmHg]
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Product Name

1-Methylphenanthrene

CAS RN

832-69-9
Record name 1-METHYLPHENANTHRENE
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Melting Point

253 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,790
Citations
SV Kalpathy, NB Poddar, EA Hurst, EC Caspary… - Proceedings of the …, 2017 - Elsevier
… - and two-ring arylmethyl radicals than 1-methylphenanthrene doping does for the yields of … believe, is that in 1-methylphenanthrene doping, the 1-methylphenanthrene itself is the only …
Number of citations: 12 www.sciencedirect.com
M Huang, C Mesaros, LC Hackfeld… - Chemical research in …, 2017 - ACS Publications
… We describe the metabolism of a C 1 -phenanthrene regioisomer 1-methylphenanthrene (1-MP) and a C 2 -phenanthrene regioisomer 9-ethylphenanthrene (9-EP) in human HepG2 …
Number of citations: 14 pubs.acs.org
J Zhong, L Luo, B Chen, S Sha, Q Qing, NFY Tam… - Marine Pollution …, 2017 - Elsevier
… MP9-4, isolated from petroleum-contaminated soil, was efficient to degrade 1-methylphenanthrene (1-MP). A detailed metabolism map of 1-MP in this strain was delineated based on …
Number of citations: 33 www.sciencedirect.com
P Hill, WF Short, H Stromberg - Journal of the Chemical Society …, 1937 - pubs.rsc.org
CH2 (1.)(11.)(111.)(IV. 1 In the alternative synthesis we first prepared y-5-methoxy-l-naphthylbutyric acid (I11; R= Me)(Icon and Ruzicka, J., 1936, 191) by an improved method. Kon and …
Number of citations: 5 pubs.rsc.org
RF Lamberts, JH Christensen, P Mayer… - … science & technology, 2008 - ACS Publications
… It is assumed that bacteria generally degrade 2-methylphenanthrene (2MPhe) in preference to 1-methylphenanthrene (1MPhe), and that environmental biodegradation of methylated …
Number of citations: 20 pubs.acs.org
S Sha, J Zhong, B Chen, L Lin… - International Journal of …, 2017 - microbiologyresearch.org
A novel Gram-stain-negative, flagellated, rod-shaped, yellow-pigmented aerobic bacterium, strain SA925 T , that is capable of degrading 1-methylphenanthrene was isolated from oil-…
Number of citations: 15 www.microbiologyresearch.org
WF Short, H Stromberg, AE Wiles - Journal of the Chemical Society …, 1936 - pubs.rsc.org
… For an attempted synthesis of 2-methoxy-1-methylphenanthrene by a similar method, we required 6-bromo-o-3-xy1eno1, and the necessary o-3-xylenol was prepared by the following …
Number of citations: 19 pubs.rsc.org
P Hill, WF Short, H Stromberg, AE Wiles - Journal of the Chemical …, 1937 - pubs.rsc.org
… The resulting 3-methoxy-1methylphenanthrene was demethylated to the corresponding phenol. 3-Hydroxy-1 methylphenanthrene, its methyl ether, and the picrate of the latter melt at …
Number of citations: 2 pubs.rsc.org
J Lockett, WF Short - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… Specimens of 8-methoxy-1-methylphenanthrene and its picrate prepared by Kon and Soper (Zoc. cit.) from the isomeric ketone, mp 137", caused no depression in mp on admixture with …
Number of citations: 9 pubs.rsc.org
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
… High-pressure liquid chromatogram of metabolites formed from 1methylphenanthrene upon incubation with rat liver 9000 X g supernatant. •, beginning and end of the linear gradient …
Number of citations: 94 aacrjournals.org

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